AGN 193109-d7

Bioanalysis Pharmacokinetics Mass Spectrometry

AGN 193109-d7 is the definitive stable isotope-labeled internal standard for quantifying AGN 193109 — a high-affinity pan-RAR antagonist (Kd: 2 nM RARα/β, 3 nM RARγ) — by LC-MS/MS. Substituting unlabeled AGN 193109 introduces uncorrectable variability from matrix effects, extraction losses, and ionization suppression. The +7 Da mass shift (seven deuterium atoms on the 4-methylphenyl moiety) ensures co-elution with unambiguous mass separation from endogenous interferences. Essential for establishing PK parameters (Cmax, AUC, t1/2), correlating exposure with PD endpoints in retinoid teratogenicity models, and preparing precisely dosed solutions for RAR-mediated gene expression studies in cellular assays.

Molecular Formula C28H24O2
Molecular Weight 399.5 g/mol
Cat. No. B565249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 193109-d7
Synonyms4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl-d7)-2-naphthalenyl]ethynyl]benzoic Acid;  CD 3106-d7; 
Molecular FormulaC28H24O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
InChIInChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D
InChIKeyNCEQLLNVRRTCKJ-KPYMRHKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGN 193109-d7: A Deuterated Internal Standard for Quantifying the High-Affinity RAR Pan-Antagonist AGN 193109


AGN 193109-d7 is a stable isotope-labeled analog of AGN 193109, a synthetic retinoid that functions as a high-affinity pan-antagonist of retinoic acid receptors (RARs). The compound bears seven deuterium atoms on its 4-methylphenyl moiety and is intended exclusively for use as an internal standard in GC- or LC-MS workflows [1]. Its parent, AGN 193109, binds RARα, RARβ, and RARγ with Kd values of 2 nM, 2 nM, and 3 nM, respectively, while exhibiting negligible binding to retinoid X receptors (RXRs) [2].

AGN 193109-d7: Why Standard or Non-Deuterated Analogs Fail in Quantitative Bioanalysis


Substituting AGN 193109-d7 with unlabeled AGN 193109 or a non-isotopic RAR antagonist for internal standardization introduces unacceptable analytical variability. Without a stable isotope-labeled internal standard, matrix effects, extraction inefficiencies, and ionization suppression in LC-MS/MS cannot be corrected for, leading to imprecise and inaccurate quantification [1]. AGN 193109-d7, with its near-identical physicochemical properties but distinct mass (m/z +7 Da), co-elutes with the analyte, enabling robust correction of these variables [2]. Furthermore, using a different deuterated analog (e.g., d3 or d5) can risk cross-talk or insufficient mass separation from endogenous matrix components, compromising the assay's lower limit of quantification.

Quantitative Evidence for AGN 193109-d7: Differentiating Performance from Closest Comparators


Analytical Specificity: AGN 193109-d7 vs. Unlabeled AGN 193109 in LC-MS/MS Quantification

AGN 193109-d7 differentiates from the unlabeled parent compound, AGN 193109, via a mass shift of +7 Da, attributable to seven deuterium substitutions on the 4-methylphenyl ring . This mass difference allows for selective ion monitoring without spectral overlap [1]. As an internal standard, it co-elutes with the analyte, compensating for matrix-induced ion suppression or enhancement and variations in sample extraction recovery, thereby enabling precise quantification across a wide dynamic range [2].

Bioanalysis Pharmacokinetics Mass Spectrometry

In Vivo Target Engagement: AGN 193109-d7 as a Surrogate for Tracking the Parent Compound's Antagonist Activity

The value of AGN 193109-d7 is intrinsically tied to the potent, quantifiable in vivo pharmacology of its parent molecule, AGN 193109. In a mouse model of retinoid intoxication, topical co-treatment with AGN 193109 at a 16-fold molar excess over the RAR agonist TTNPB completely blocked splenomegaly and skin toxicity [1]. Crucially, in a therapeutic intervention study, AGN 193109 treatment (at all doses from 1.44 to 36.0 µmol/kg) prevented death in 100% of mice with pre-existing severe retinoid toxicity, compared to a 60% mortality rate in vehicle-treated controls [1].

Retinoid Biology Toxicology In Vivo Pharmacology

Quantifying the Functional Selectivity of AGN 193109 in Cellular Assays

Accurate quantification of AGN 193109 is necessary to correlate exposure with its unique functional signature. In ECE16-1 human cervical epithelial cells, AGN 193109 at 100 nM completely reverses the agonist (TTNPB)-induced morphological change and growth suppression [1]. This effect is accompanied by the reversal of retinoid-induced changes in the expression of specific cytokeratin genes (K5, K6, K7, K8, K14, K16, K17, K19) [1]. Quantifying AGN 193109 with AGN 193109-d7 ensures researchers can precisely control and measure the concentrations needed to achieve these defined molecular outcomes.

Cell Biology Mechanism of Action Gene Expression

High-Impact Application Scenarios for AGN 193109-d7 in Quantitative Pharmacology and Toxicology


Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of RAR Antagonists

AGN 193109-d7 is essential for developing and validating LC-MS/MS methods to quantify AGN 193109 in plasma, tissues, or other biological matrices from in vivo studies [1]. Accurate quantification is required to establish PK parameters (Cmax, AUC, t1/2) and correlate them with PD endpoints, such as the reversal of retinoid-induced toxicity or changes in gene expression as observed in preclinical models [2].

Investigation of Retinoid-Induced Developmental Toxicity

Researchers studying the teratogenic effects of retinoids can use AGN 193109-d7 to precisely measure the concentration of the antagonist AGN 193109 in maternal or fetal tissues [1]. This allows for a quantitative understanding of the exposure required to induce or block developmental malformations, such as cleft palate, as previously observed in pregnant mouse models following a 1 mg/kg oral dose of AGN 193109 [3].

Mechanistic Studies of RAR-Mediated Gene Regulation

In cellular assays, AGN 193109-d7 facilitates the preparation of precisely dosed AGN 193109 solutions, enabling researchers to maintain tight control over the concentration of the RAR antagonist. This is critical for reproducible studies investigating the antagonist's ability to reverse the expression of specific gene panels, such as the cytokeratins modulated in ECE16-1 cells [4].

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